

# Lophophine hydrochloride chemical structure and properties

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## Compound of Interest

Compound Name: Lophophine hydrochloride

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## Lophophine Hydrochloride: A Comprehensive Technical Guide

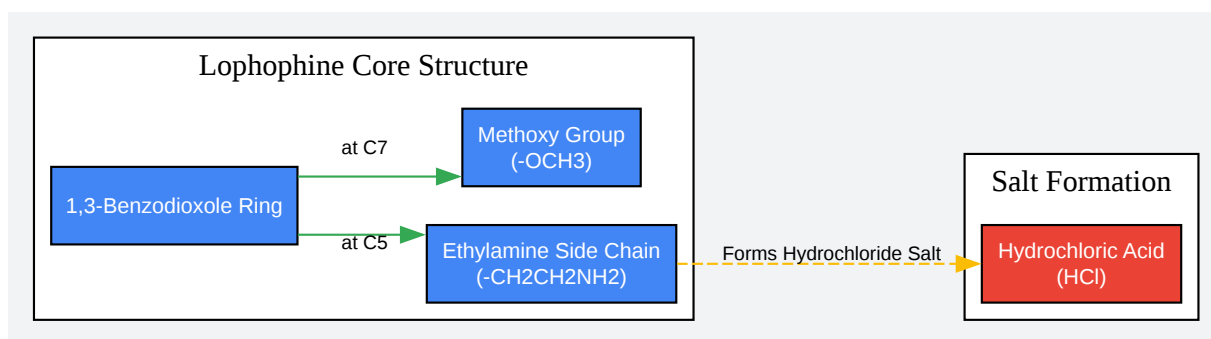
For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of **lophophine hydrochloride**, a phenethylamine compound with notable psychoactive properties. It covers the chemical structure, physicochemical properties, synthesis protocols, and pharmacological profile, presenting data in a structured format for scientific reference.

### Chemical Identity and Structural Properties

**Lophophine hydrochloride**, systematically named 2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine hydrochloride, is a synthetic compound structurally related to mescaline.<sup>[1]</sup> It is categorized as a phenethylamine and serves as a precursor in the synthesis of alkaloids such as (–)-lophophorine and (–)-anhalonine.<sup>[2]</sup> Although initially hypothesized by Alexander Shulgin to be a natural component of peyote (*Lophophora williamsii*), it was later confirmed to be a minor constituent in both peyote and San Pedro cacti.<sup>[3]</sup>

The structure features a methoxy-substituted benzodioxole ring linked to an ethylamine side chain. The hydrochloride salt form enhances its stability and solubility for experimental use.<sup>[1]</sup>



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Caption: Functional groups of **Lophophine Hydrochloride**.

## Physicochemical and Spectroscopic Data

The properties of **lophophine hydrochloride** have been characterized through various analytical methods. The following tables summarize key quantitative data.

Table 1: Chemical and Physical Properties

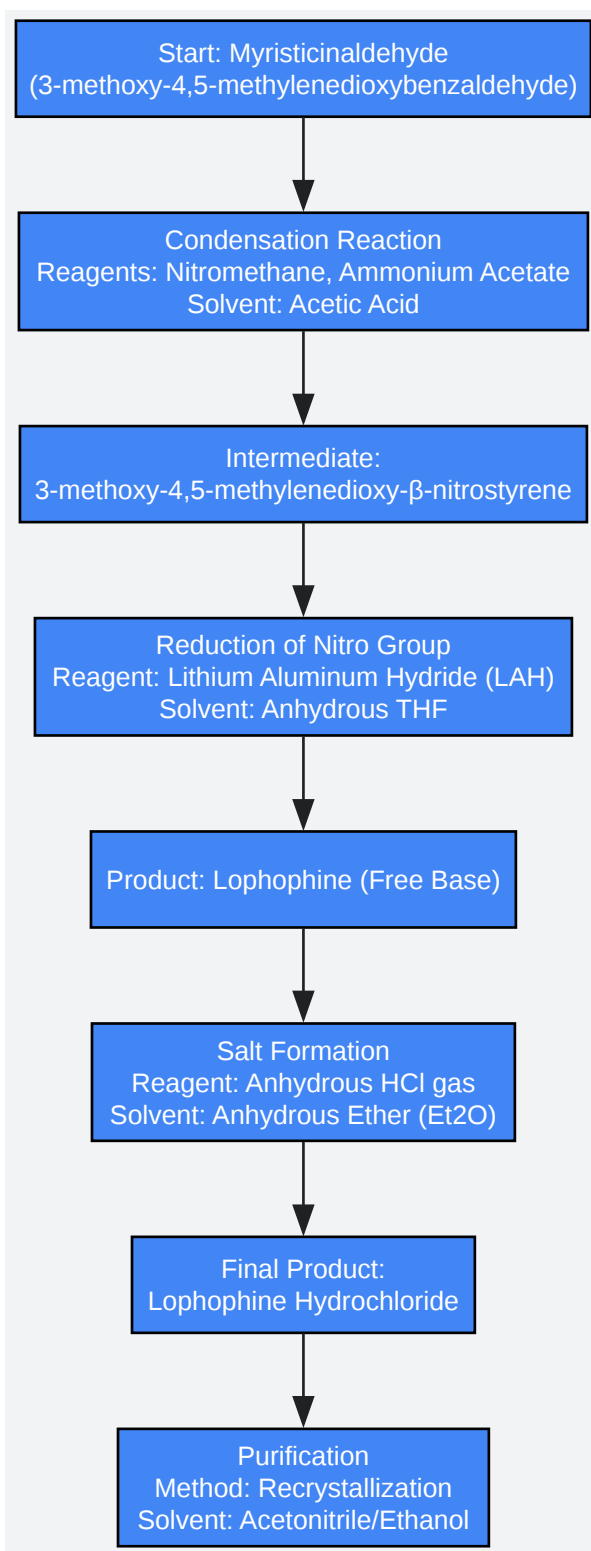
Property	Value	Source(s)
IUPAC Name	2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine;hydrochloride	[1][4]
Synonyms	MMDPEA, Homomyristicylamine, 3-methoxy-4,5-Methylenedioxyphenethylamine	[2][5]
CAS Number	77158-52-2	[1][2][4][5]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> ClNO <sub>3</sub>	[1][4][5]
Molecular Weight	231.67 g/mol	[1][4]
Appearance	Crystalline solid	[1]
Melting Point	160-161 °C (initial); 164-164.5 °C (recrystallized)	[6]
Solubility	≥10 mg/mL in DMSO and PBS (pH 7.2)	[1][2]
Stereochemistry	Achiral	[7]
SMILES	<chem>COC1=C(OCO2)C2=CC(CCN)=C1.Cl</chem>	[1][2]
InChI	InChI=1S/C10H13NO3.ClH/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9;/h4-5H,2-3,6,11H2,1H3;1H	[1][7]

Table 2: Spectroscopic Data

Technique	Parameter	Signal	Source
<sup>1</sup> H NMR	Methoxy (OCH <sub>3</sub> )	δ 3.78 ppm (singlet)	<a href="#">[1]</a>
Methylenedioxy (O-CH <sub>2</sub> -O)	δ 5.92 ppm (doublet)	<a href="#">[1]</a>	
Ethylamine (CH <sub>2</sub> CH <sub>2</sub> N)	δ 2.72 ppm (triplet)	<a href="#">[1]</a>	
HRMS	Parent Ion Peak ([M+H] <sup>+</sup> )	m/z 231.0684	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

The synthesis of **lophophine hydrochloride** typically starts from myristicinaldehyde or sesamol. A common pathway involves the formation of a nitrostyrene intermediate followed by reduction and salt formation.



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Caption: General synthesis workflow for Lophophine HCl.

### Experimental Protocol: Synthesis via Nitrostyrene Intermediate<sup>[6]</sup>

- **Condensation:** A solution of myristicinaldehyde (50 g) in acetic acid (200 mL) is treated with nitromethane (33 mL) and anhydrous ammonium acetate (17.4 g). The mixture is heated on a steam bath for 5 hours. Upon cooling, the resulting yellow crystals of 3-methoxy-4,5-methylenedioxy- $\beta$ -nitrostyrene are collected by filtration.
- **Reduction:** The nitrostyrene intermediate is reduced to the corresponding amine. A common method involves using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF).
- **Salt Formation:** The resulting free base (lophophine) is dissolved in anhydrous diethyl ether. The solution is saturated with anhydrous hydrogen chloride gas, leading to the precipitation of **lophophine hydrochloride**.
- **Purification:** The crude salt is filtered, washed with ether, and air-dried. For higher purity, it can be recrystallized from a mixture of acetonitrile and ethanol and decolorized with activated charcoal to yield a white crystalline product.<sup>[6]</sup>

## Pharmacology and Mechanism of Action

**Lophophine hydrochloride** is a psychoactive compound with effects comparable to mescaline, though it is reported to be approximately twice as potent and less likely to induce nausea.<sup>[3]</sup> Its primary mechanism of action is believed to involve interaction with serotonin receptors.

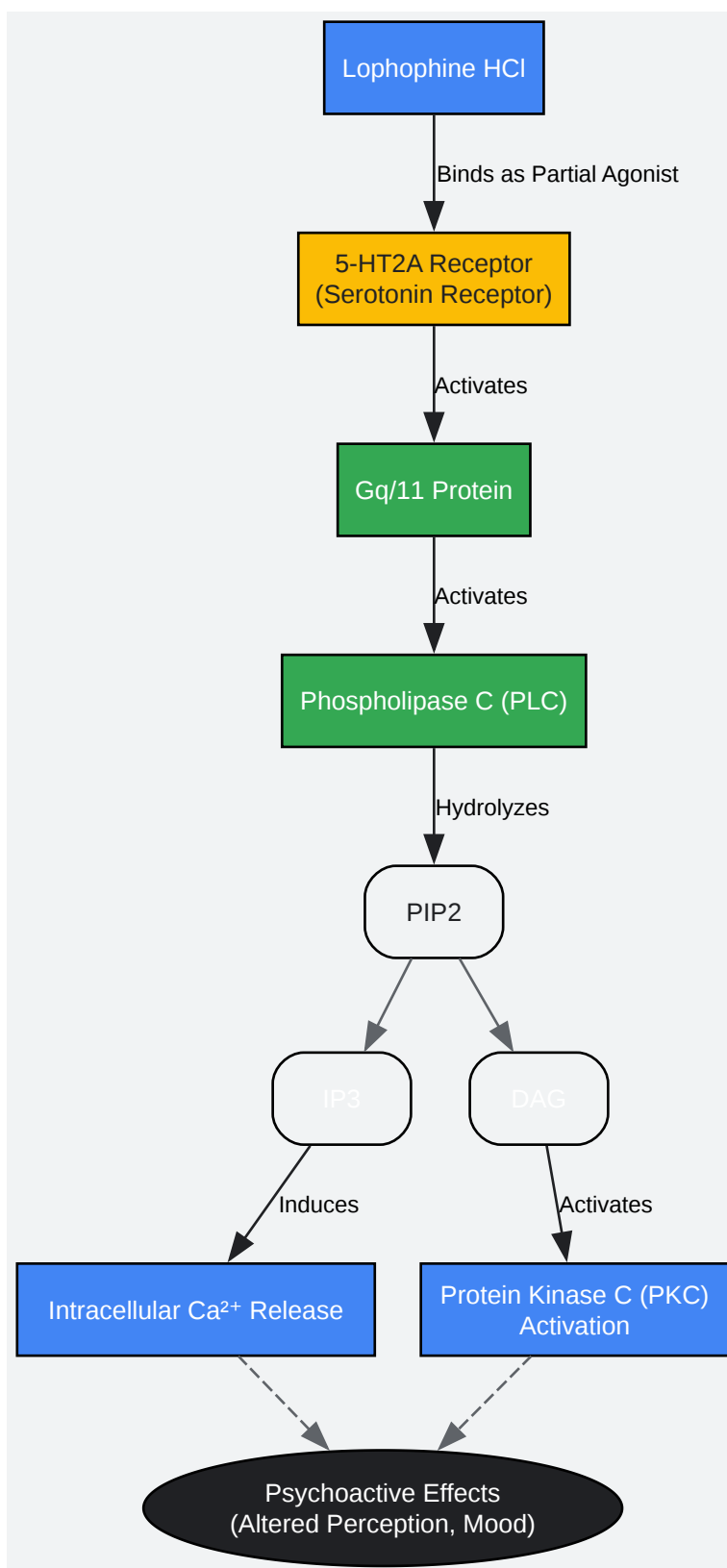
### Serotonergic Activity:

- **5-HT<sub>2A</sub> Receptor:** In vitro radioligand binding assays show a high affinity for the 5-HT<sub>2A</sub> receptor, with a  $K_i$  value of 12 nM.<sup>[1]</sup>
- **Partial Agonism:** Functional assays in HEK293 cells demonstrate that lophophine acts as a partial agonist at the 5-HT<sub>2A</sub> receptor ( $EC_{50}$  = 110 nM), stimulating phospholipase C-mediated calcium release.<sup>[1]</sup>
- **Dopamine Receptor:** Unlike mescaline, it shows negligible activity at dopamine D<sub>2</sub> receptors.<sup>[1]</sup>

This interaction with the 5-HT<sub>2A</sub> receptor is the likely source of its psychedelic effects, which are dose-dependent.

Reported Psychoactive Effects:[1][3]

- 150–250 mg: Euphoria, peaceful mood elevation, and enhancement of color and tactile sensitivity.[1][3]
- 250–300 mg: Emergence of closed-eye geometric patterns and time distortion.[1]
- >300 mg: Potential for increased anxiety and transient hypertension.[1]



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Caption: Proposed 5-HT2A receptor signaling pathway for Lophophine.



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